molecular formula C18H20N4O2 B12266840 3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B12266840
M. Wt: 324.4 g/mol
InChI Key: MZRSPPDMVWQWOW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide is a complex organic compound featuring a pyrazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a phenyl halide under conditions that promote nucleophilic substitution, often using a base like potassium carbonate in a polar aprotic solvent.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the pyrazole-phenyl derivative with the oxazole-carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and oxazole rings.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and oxazole rings suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole and oxazole rings could facilitate binding to active sites, while the carboxamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler compound with a pyrazole ring, used in various chemical syntheses.

    1,2-oxazole-4-carboxamide: A compound with an oxazole ring and a carboxamide group, used in medicinal chemistry.

    N-phenyl-2-ethyl-1H-pyrazole-4-carboxamide: A compound with a similar structure but different substituents, used in biological research.

Uniqueness

3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyrazole and oxazole rings, along with the carboxamide group, allows for diverse interactions and applications that are not possible with simpler compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

3,5-dimethyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)18(23)19-9-8-14-4-6-15(7-5-14)16-10-20-22(3)11-16/h4-7,10-11H,8-9H2,1-3H3,(H,19,23)

InChI Key

MZRSPPDMVWQWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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